4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiadiazine ring fused with a benzene ring, along with butyl and methoxybenzylthio substituents.
Preparation Methods
The synthesis of 4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of appropriate sulfonamides with heterocyclic methyl carbimidates. The reaction conditions often include the use of pyridine and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its ability to inhibit certain enzymes and modulate biological pathways suggests potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. It can inhibit enzymes such as xanthine oxidase and aldose reductase, which are involved in various metabolic pathways. The compound may also modulate ATP-sensitive potassium channels, affecting cellular processes like insulin release .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-thiadiazine derivatives, such as:
3-heteroaryl-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxides: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
1,2,4-benzothiadiazine 1,1-dioxides: Known for their cardiovascular effects, these compounds are structurally related but have different pharmacological profiles. The uniqueness of 4-butyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-butyl-3-[(3-methoxyphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-3-4-12-21-17-10-5-6-11-18(17)26(22,23)20-19(21)25-14-15-8-7-9-16(13-15)24-2/h5-11,13H,3-4,12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFWREPDPZSDIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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